Technical Guide: Physicochemical Characteristics of 1,4-Difluoro-5,8-dihydroxyanthraquinone
Technical Guide: Physicochemical Characteristics of 1,4-Difluoro-5,8-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1,4-Difluoro-5,8-dihydroxyanthraquinone. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related anthraquinone analogs to offer valuable insights for researchers. The document includes a summary of available quantitative data, general experimental protocols for characterization, and a discussion of the potential biological significance of fluorinated anthraquinones.
Introduction
1,4-Difluoro-5,8-dihydroxyanthraquinone is a fluorinated derivative of the anthraquinone core, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The introduction of fluorine atoms into the anthraquinone scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic efficacy and novel mechanisms of action. This guide aims to consolidate the available physicochemical data for 1,4-Difluoro-5,8-dihydroxyanthraquinone and provide a foundational resource for its further investigation and application in drug discovery and development.
Physicochemical Properties
Quantitative data for 1,4-Difluoro-5,8-dihydroxyanthraquinone is sparse in publicly available literature. The following tables summarize the available information. For context, properties of the parent compound, 1,4-dihydroxyanthraquinone, are also provided where available.
Table 1: General Physicochemical Data for 1,4-Difluoro-5,8-dihydroxyanthraquinone
| Property | Value | Reference |
| CAS Number | 131401-54-2 | N/A |
| Molecular Formula | C₁₄H₆F₂O₄ | [1] |
| Molecular Weight | 276.19 g/mol | [1] |
| Appearance | Dark purple solid | [cite: ] |
| Boiling Point | 502.8 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.68 g/cm³ (Predicted) | N/A |
| Flash Point | 258.0 °C (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in chloroform | N/A |
Table 2: Comparative Physicochemical Data of 1,4-dihydroxyanthraquinone (Parent Compound)
| Property | Value |
| CAS Number | 81-64-1 |
| Molecular Formula | C₁₄H₈O₄ |
| Molecular Weight | 240.21 g/mol [2][3] |
| Appearance | Orange or red-brown crystalline powder |
| Melting Point | 195-200 °C |
| Boiling Point | 450 °C |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, benzene, and acetic acid. |
Experimental Protocols
Specific experimental protocols for the characterization of 1,4-Difluoro-5,8-dihydroxyanthraquinone are not detailed in the literature. However, standard analytical techniques for the characterization of organic compounds, particularly other anthraquinone derivatives, can be applied.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure.
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Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
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Infrared (IR) Spectroscopy:
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IR spectroscopy can identify characteristic functional groups. Key vibrational bands to expect include O-H stretching (around 3400 cm⁻¹), C=O stretching of the quinone (around 1650-1680 cm⁻¹), C=C stretching of the aromatic rings, and C-F stretching.
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Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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UV-Visible (UV-Vis) Spectroscopy:
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Anthraquinones typically exhibit characteristic absorption bands in the UV and visible regions.
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, chloroform) and its absorbance is measured over a range of wavelengths.
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Solubility Determination
A common method involves preparing a saturated solution of the compound in a solvent of interest at a specific temperature. The concentration of the dissolved compound is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Potential Signaling Pathways and Biological Activity
While no specific signaling pathways have been elucidated for 1,4-Difluoro-5,8-dihydroxyanthraquinone, the broader class of anthraquinones is known to interact with various biological targets. Many anthraquinones exert their anticancer effects through mechanisms such as:
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DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.
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Topoisomerase Inhibition: Some anthraquinones are potent inhibitors of topoisomerase enzymes, which are crucial for DNA topology and replication.
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Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of ROS that can induce oxidative stress and apoptosis in cancer cells.
The introduction of fluorine atoms can modulate these activities. Fluorine's high electronegativity can alter the electronic distribution of the anthraquinone ring system, potentially influencing its DNA binding affinity and redox potential.
Visualizations
General Synthesis Workflow
The synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone is not commonly detailed. However, a general synthetic approach for related compounds often involves the reaction of a substituted phthalic anhydride with a hydroquinone derivative, followed by cyclization and subsequent functional group modifications.
Caption: A generalized workflow for the synthesis of anthraquinone derivatives.
Potential Mechanism of Action
This diagram illustrates a hypothetical signaling pathway for the anticancer activity of an anthraquinone derivative, which could be applicable to 1,4-Difluoro-5,8-dihydroxyanthraquinone.
Caption: Potential mechanisms of anticancer activity for an anthraquinone derivative.
Conclusion
1,4-Difluoro-5,8-dihydroxyanthraquinone remains a compound with a largely uncharacterized physicochemical profile. The data presented in this guide, compiled from available databases and literature on related compounds, serves as a starting point for researchers. Further experimental investigation is crucial to fully elucidate its properties and to explore its potential as a therapeutic agent. The provided general experimental protocols offer a framework for such characterization studies. The insights into the potential biological activities of fluorinated anthraquinones underscore the importance of continued research in this area.
